molecular formula C8H6N2O3 B8364318 3-amino-N-hydroxyphthalimide

3-amino-N-hydroxyphthalimide

Cat. No.: B8364318
M. Wt: 178.14 g/mol
InChI Key: OCAPVBPLEUDUPS-UHFFFAOYSA-N
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Description

3-amino-N-hydroxyphthalimide is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

3-Amino-N-hydroxyphthalimide serves as an effective organocatalyst, particularly in free radical processes. The compound can facilitate various organic transformations, including:

  • Radical Chain Reactions : The phthalimido-N-oxyl (PINO) radical formed from N-hydroxyphthalimide is an efficient abstraction species for radical chain reactions. These reactions are crucial for constructing complex organic molecules, including biologically active compounds .
  • Oxidation Reactions : It has been utilized in oxidation processes, converting various substrates into valuable products. For instance, NHPI-mediated oxidation of sulfonamides to N-sulfonylimines demonstrates its versatility in synthetic applications .

Table 1: Key Catalytic Reactions Involving this compound

Reaction TypeSubstrate TypeProduct TypeReference
Radical Chain ReactionAlkenesComplex Organic Molecules
OxidationSulfonamidesN-Sulfonylimines
C–O CouplingUnactivated AlkanesAlkoxyamines

Organic Synthesis

In organic synthesis, this compound has been employed for the development of various synthetic methodologies:

  • Synthesis of Heterocycles : It is used in the synthesis of spirooxindoles and other heterocyclic compounds that exhibit significant pharmacological activities. These derivatives are essential for drug development .
  • Photoredox Catalysis : The compound plays a role in photoredox-catalyzed asymmetric methods, which have been shown to yield high diastereoselectivity and enantiomeric purity in the synthesis of β-thiolated amino acids .

Table 2: Synthetic Applications of this compound

Application TypeTarget CompoundMethodologyReference
Heterocycle SynthesisSpirooxindolesAlkynylation
Asymmetric Synthesisβ-Thiolated Amino AcidsPhotoredox Catalysis

Medicinal Chemistry

The medicinal applications of this compound are significant due to its biological activity:

  • Anticancer Activity : Compounds derived from this compound have shown promising anticancer properties against various cancer cell lines. For instance, derivatives have demonstrated substantial growth inhibition against SNB-19 and OVCAR-8 cell lines .
  • Antibacterial Properties : The compound's derivatives are also being explored for their antibacterial activities, particularly as precursors for cephalosporins and other antibiotics .

Table 3: Biological Activities of Derivatives

Activity TypeCell Line/PathogenActivity LevelReference
AnticancerSNB-19, OVCAR-8High Growth Inhibition
AntibacterialVarious Bacterial StrainsModerate to High Activity

Case Studies

  • Photoredox-Catalyzed Synthesis :
    A study demonstrated the use of this compound in a photoredox-catalyzed reaction leading to β-thiolated amino acids with high yields and selectivity. This method highlights the compound's effectiveness in asymmetric synthesis and its potential for producing valuable pharmaceutical intermediates .
  • Anticancer Research :
    Research on a series of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines indicated that derivatives of this compound exhibited significant anticancer activity against multiple cell lines, underscoring its therapeutic potential in oncology .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

4-amino-2-hydroxyisoindole-1,3-dione

InChI

InChI=1S/C8H6N2O3/c9-5-3-1-2-4-6(5)8(12)10(13)7(4)11/h1-3,13H,9H2

InChI Key

OCAPVBPLEUDUPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)O

Origin of Product

United States

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